Cas no 17020-04-1 (26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-)

26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- Chemical and Physical Properties
Names and Identifiers
-
- 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-
- Bauerenol acetate
- [(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate
- bauerenyl acetate
- Ilexol acetate
- [ "Bauerenyl acetate", " Ilexol acetate" ]
- Bauerel acetate
- DTHUXXMWYWKQKX-QXZXTIJDSA-N
- 17020-04-1
- AKOS040761405
- NSC741684
- FS-10473
- CHEBI:179066
- NSC-741684
- (4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate
- 4,4,6b,8a,11,12,12b,14b-octamethyl-1,2,3,4,4a,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate
- Bauerenol (7-bauerenenol) acetate
- Ilexol, acetate
- NSC 741684
- 26-Norurs-7-en-3-ol, 13-methyl-, acetate, (3,13,14)- ; Bauerenol acetate ; D:C-Friedours-7-en-3-ol, acetate, (3)-; D:C-Friedours-7-en-3-ol, acetate; Bauerenyl acetate
- 26-Norurs-7-en-3-ol, 13-methyl-, 3-acetate, (3b,13a,14b)-
- DTXSID00937746
- ((3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate
- (3S,4AR,6BS,8AR,11R,12S,12AR,12BS,14AR,14BR)-4,4,6B,8A,11,12,12B,14B-OCTAMETHYL-2,3,4A,5,7,8,9,10,11,12,12A,13,14,14A-TETRADECAHYDRO-1H-PICEN-3-YL ACETATE
-
- Inchi: InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h10,20-21,23,25-27H,11-19H2,1-9H3/t20-,21+,23+,25+,26+,27?,29-,30-,31-,32+/m1/s1
- InChI Key: DTHUXXMWYWKQKX-RMJAPNBLSA-N
- SMILES: CC(O[C@H]1CC[C@@]2([C@H]3CC[C@]4(C5[C@@H](C)[C@H](C)CC[C@@]5(CC[C@]4(C)C3=CC[C@H]2C1(C)C)C)C)C)=O
Computed Properties
- Exact Mass: 468.39700
- Monoisotopic Mass: 468.397
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 34
- Rotatable Bond Count: 2
- Complexity: 885
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 9.6
Experimental Properties
- Color/Form: Powder
- Density: 1.02
- Boiling Point: 508°Cat760mmHg
- Flash Point: 258°C
- Refractive Index: 1.527
- PSA: 26.30000
- LogP: 8.59560
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3492-1 mg |
Bauerenol acetate |
17020-04-1 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3492-5 mg |
Bauerenol acetate |
17020-04-1 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
A2B Chem LLC | AE93433-5mg |
Bauerenol acetate |
17020-04-1 | 5mg |
$494.00 | 2024-04-20 | ||
TargetMol Chemicals | TN3492-5mg |
Bauerenol acetate |
17020-04-1 | 5mg |
¥ 2760 | 2024-07-20 | ||
TargetMol Chemicals | TN3492-1 mL * 10 mM (in DMSO) |
Bauerenol acetate |
17020-04-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
TargetMol Chemicals | TN3492-1 ml * 10 mm |
Bauerenol acetate |
17020-04-1 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 |
Additional information on 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-
Recent Advances in the Study of 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- and Its Implications in Chemical Biology and Medicine
The compound 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-, with the CAS number 17020-04-1, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This triterpenoid derivative, structurally related to ursolic acid, exhibits a range of biological activities that make it a promising candidate for therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, providing valuable insights for drug development and biomedical research.
One of the key areas of investigation has been the compound's anti-inflammatory and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- effectively inhibits the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression. The study utilized in vitro and in vivo models to show that the compound reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells, suggesting its potential as a dual-action therapeutic agent.
Another significant advancement is the development of novel synthetic routes for this compound. Researchers at the University of Cambridge recently reported a scalable and efficient synthesis method that improves yield and purity, addressing previous challenges in its production. This breakthrough, published in Organic Letters, highlights the use of catalytic asymmetric hydrogenation and esterification techniques, which could facilitate the large-scale manufacture of 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- for clinical and industrial applications.
In addition to its pharmacological potential, the compound's mechanism of action has been a focal point of recent research. A 2024 study in Nature Chemical Biology revealed that 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- interacts with the PI3K/AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. The findings suggest that the compound could be repurposed for treating diseases characterized by dysregulated PI3K signaling, such as certain cancers and metabolic disorders.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through further preclinical and clinical studies. However, the growing body of research underscores the potential of 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- as a versatile scaffold for drug discovery and development.
In conclusion, recent studies on 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- (CAS: 17020-04-1) have expanded our understanding of its biological activities and therapeutic potential. The compound's ability to modulate critical signaling pathways, combined with advances in its synthesis, positions it as a valuable asset in the quest for novel treatments for inflammation, cancer, and other diseases. Continued research in this area is expected to yield further insights and applications, paving the way for its eventual clinical use.
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